N-[(E)-(3-bromo-4-fluorophenyl)methylideneamino]-2-methylfuran-3-carboxamide
Description
N-[(E)-(3-bromo-4-fluorophenyl)methylideneamino]-2-methylfuran-3-carboxamide is a synthetic organic compound characterized by the presence of a bromine and fluorine-substituted phenyl ring, a furan ring, and a carboxamide group
Properties
IUPAC Name |
N-[(E)-(3-bromo-4-fluorophenyl)methylideneamino]-2-methylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFN2O2/c1-8-10(4-5-19-8)13(18)17-16-7-9-2-3-12(15)11(14)6-9/h2-7H,1H3,(H,17,18)/b16-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTWIODRRWMIEG-FRKPEAEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=CC(=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=CC(=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3-bromo-4-fluorophenyl)methylideneamino]-2-methylfuran-3-carboxamide typically involves a multi-step process:
Formation of the Aldehyde Intermediate: The starting material, 3-bromo-4-fluorobenzaldehyde, is synthesized through the bromination and fluorination of benzaldehyde.
Condensation Reaction: The aldehyde intermediate undergoes a condensation reaction with 2-methylfuran-3-carboxamide in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, reaction time, and the use of high-purity reagents. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(3-bromo-4-fluorophenyl)methylideneamino]-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide or potassium carbonate, and may be carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Formation of furanone derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(E)-(3-bromo-4-fluorophenyl)methylideneamino]-2-methylfuran-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with specific biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-[(E)-(3-bromo-4-fluorophenyl)methylideneamino]-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(3-chloro-4-fluorophenyl)methylideneamino]-2-methylfuran-3-carboxamide
- N-[(E)-(3-bromo-4-chlorophenyl)methylideneamino]-2-methylfuran-3-carboxamide
- N-[(E)-(3-bromo-4-fluorophenyl)methylideneamino]-2-ethylfuran-3-carboxamide
Uniqueness
N-[(E)-(3-bromo-4-fluorophenyl)methylideneamino]-2-methylfuran-3-carboxamide is unique due to the specific combination of bromine and fluorine substituents on the phenyl ring, which can influence its reactivity and interaction with biological targets
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
